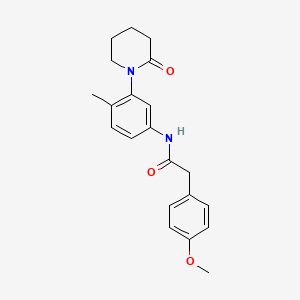

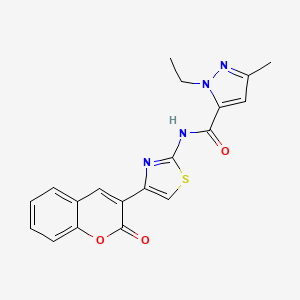

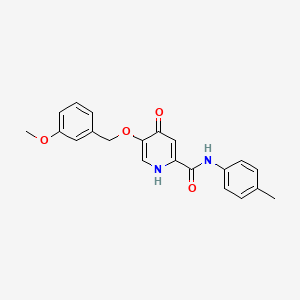

![molecular formula C15H17N3O2S2 B2667891 5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide CAS No. 868978-62-5](/img/structure/B2667891.png)

5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .科学的研究の応用

Synthesis and Biological Activity

Compounds containing imidazo[1,2-a]pyridine cores have been synthesized and explored for their potential as antiulcer agents. Although no significant antisecretory activity was found in some compounds, good cytoprotective properties were demonstrated in ethanol and HCl-induced ulcer models, highlighting the chemical's potential in developing treatments for ulcerative conditions without focusing on their direct medicinal dosage or side effects (Starrett et al., 1989).

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research demonstrates the powerful nucleophilic properties of thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, leading to the synthesis of polyfunctionalized pyrrole and thiophene derivatives. This work showcases an efficient method for creating complex molecules that could have applications in material science and organic synthesis, offering insights into the broad utility of imidazo[1,2-a]pyridine derivatives in chemistry (Cheng et al., 2010).

Antitumor and Antibacterial Agents

A novel series incorporating thiophene and thieno[3,2-d]pyrimidine derivatives synthesized from carbamothioylamino-benzene-sulfonamide showed promising in vitro activity against various cancer cell lines and antibacterial properties. These findings highlight the compound's potential in contributing to the development of new antitumor and antibacterial drugs, focusing on the chemical structure's utility in pharmacological research (Hafez et al., 2017).

Antibacterial Evaluation of Heterocyclic Compounds

The study on new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications underscores the significance of structural modifications in enhancing antimicrobial properties. This research could inform the design of novel antibacterial agents by elucidating the relationship between chemical structure and biological activity, avoiding the discussion on dosages or adverse effects (Azab et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-2-13-6-7-15(21-13)22(19,20)16-9-8-12-11-18-10-4-3-5-14(18)17-12/h3-7,10-11,16H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRWNUOKPPYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

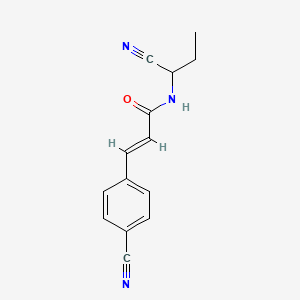

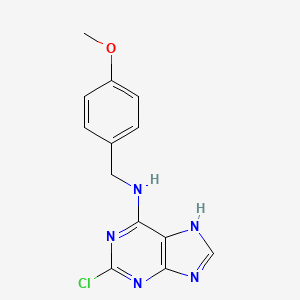

![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)

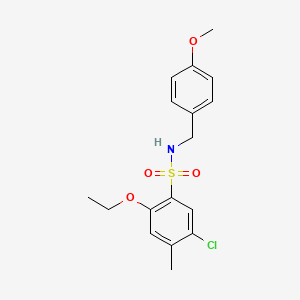

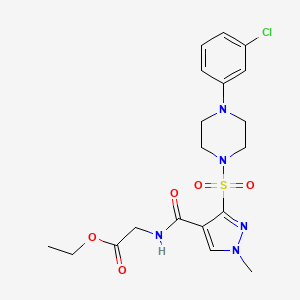

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)

![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)

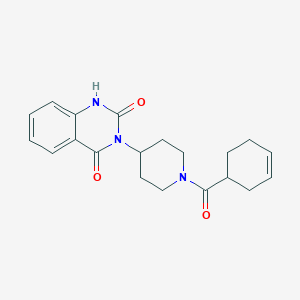

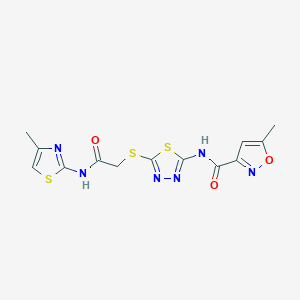

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2667831.png)